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  • Product: Methyl 3-amino-3-phenylbutanoate
  • CAS: 19025-52-6

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: The Role of Methyl 3-amino-3-phenylbutanoate in β-Peptide Synthesis

Executive Summary The transition from natural α-peptides to unnatural β-peptides represents a paradigm shift in peptidomimetic drug development. By inserting a single methylene group into the peptide backbone, researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural α-peptides to unnatural β-peptides represents a paradigm shift in peptidomimetic drug development. By inserting a single methylene group into the peptide backbone, researchers can engineer molecules that possess extraordinary proteolytic stability and highly predictable secondary structures. Within this domain, methyl 3-amino-3-phenylbutanoate serves as a critical, sterically demanding building block. As a β3,3-disubstituted amino acid derivative, it imposes severe rotational restrictions on the peptide backbone, driving the spontaneous assembly of stable helical motifs (such as the 14-helix) even in very short oligomers[1].

This technical guide provides an in-depth mechanistic analysis of the synthesis of methyl 3-amino-3-phenylbutanoate and its integration into Solid-Phase Peptide Synthesis (SPPS). Designed for application scientists and drug development professionals, the protocols herein are engineered as self-validating systems to ensure absolute stereochemical integrity and coupling efficiency.

Mechanistic Grounding: The β3,3-Disubstitution Advantage

Natural α-peptides are highly flexible and highly susceptible to enzymatic degradation. β-peptides overcome these limitations because the extra carbon atom (the β-carbon) alters the spacing of the hydrogen-bond donors and acceptors, rendering the backbone invisible to natural proteases[2].

The specific incorporation of a β3,3-disubstituted monomer—where the β-carbon bears both a phenyl and a methyl group—introduces a quaternary-like steric environment.

  • Conformational Causality: The immense steric bulk at the β-position strongly favors a gauche conformation around the Cα–Cβ bond[2]. This pre-organization minimizes the entropic penalty of folding, allowing the peptide to nucleate and propagate a highly stable 14-helix with as few as four to six residues[3].

  • Stereochemical Stability: Unlike α-amino acids or β2-amino acids, where the chiral center contains an acidic proton adjacent to a carbonyl, the chiral center in 3-amino-3-phenylbutanoate is fully substituted. This eliminates any risk of base-catalyzed epimerization during downstream processing, ensuring 100% enantiomeric fidelity.

Monomer Synthesis: Stereocontrol via Sulfinyl Imines

The asymmetric synthesis of fully substituted β-amino acids is notoriously difficult due to the challenge of controlling facial selectivity during carbon-carbon bond formation. To synthesize methyl 3-amino-3-phenylbutanoate with high diastereomeric excess (>95% de), we employ Ellman’s chiral auxiliary methodology, utilizing the addition of ester enolates to N-tert-butanesulfinyl ketimines[4].

MonomerSynthesis Ketone Acetophenone Derivative Imine N-tert-Butanesulfinyl Ketimine Ketone->Imine Ti(OEt)4, (R)-t-BuSONH2 Adduct N-Sulfinyl-β-amino Ester Imine->Adduct + Enolate, -78°C Enolate Methyl Acetate Lithium Enolate Enolate->Adduct Monomer Methyl 3-amino-3- phenylbutanoate Adduct->Monomer HCl/MeOH (Deprotection)

Caption: Workflow for the asymmetric synthesis of methyl 3-amino-3-phenylbutanoate.

Protocol 1: Self-Validating Asymmetric Synthesis

Experimental Causality: We utilize methyl acetate rather than bulkier esters (like tert-butyl acetate) because the unhindered lithium enolate of methyl acetate reacts rapidly and cleanly with the sterically demanding ketimine[4]. Furthermore, the methyl ester allows for mild downstream saponification.

Step 1: Imine Condensation

  • Suspend acetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

  • Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 70 °C for 12 hours.

  • Validation Check: Analyze an aliquot via ¹H NMR. The disappearance of the acetophenone methyl singlet and the appearance of the tert-butyl singlet (~1.2 ppm) confirms quantitative imine formation.

Step 2: Diastereoselective Enolate Addition

  • In a separate flask, generate the lithium enolate of methyl acetate (2.0 eq) using LDA in THF at -78 °C.

  • Add the sulfinyl imine dropwise to the enolate solution at -78 °C. The bulky tert-butanesulfinyl group strictly dictates the facial attack of the enolate.

  • Validation Check: Quench a micro-scale aliquot and analyze via Chiral HPLC. A diastereomeric ratio (dr) of >95:5 validates successful stereocontrol[4].

Step 3: Auxiliary Cleavage

  • Treat the purified adduct with 4M HCl in methanol for 2 hours at room temperature to cleave the sulfinyl group.

  • Validation Check: LC-MS analysis must show the mass of the free amine (M+H) and the complete absence of the sulfinyl adduct, yielding methyl 3-amino-3-phenylbutanoate hydrochloride.

Peptide Assembly: Overcoming Steric Hindrance in SPPS

To utilize methyl 3-amino-3-phenylbutanoate in SPPS, the monomer must first be converted into an Fmoc-protected free acid. During solid-phase coupling, the quaternary nature of the β-carbon severely shields the nucleophilic nitrogen. Standard carbodiimide chemistry (DIC/HOBt) fails because the intermediate O-acylisourea hydrolyzes before the hindered amine can successfully attack.

Experimental Causality: We mandate the use of HATU with DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the pyridine nitrogen in HOAt accelerates amidation, driving the coupling of the sterically encumbered β3,3-amine to completion.

SPPSWorkflow Start Saponification of Methyl Ester (LiOH) Fmoc Fmoc Protection of Free Amine Start->Fmoc Resin Resin Loading (Wang/Rink Amide) Fmoc->Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling (HATU/DIPEA) Steric Hindrance Control Deprotect->Couple Couple->Deprotect Repeat for next residue Cleave TFA Cleavage & Global Deprotection Couple->Cleave Sequence Complete

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for sterically hindered β-amino acids.

Protocol 2: Saponification and Solid-Phase Coupling

Step 1: Saponification & Fmoc Protection

  • Treat methyl 3-amino-3-phenylbutanoate with LiOH (3.0 eq) in THF/H₂O (3:1) at room temperature.

  • Validation Check: TLC (ninhydrin stain) to confirm complete consumption of the ester. The fully substituted β-carbon ensures zero risk of epimerization during this basic step.

  • React the resulting free amino acid with Fmoc-OSu (1.2 eq) and Na₂CO₃ to yield the SPPS-ready monomer.

Step 2: Solid-Phase Coupling

  • Swell the resin (e.g., Rink Amide) in DMF.

  • Pre-activate the Fmoc-β-amino acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes, then add to the resin. Allow coupling to proceed for 3 hours.

  • Validation Check: Perform a Kaiser test. A colorless/yellow resin bead confirms complete amidation. A blue bead indicates incomplete coupling due to steric hindrance, triggering a mandatory double-coupling cycle.

Step 3: Cleavage

  • Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

  • Validation Check: Precipitate in cold ether and analyze via RP-HPLC and High-Resolution Mass Spectrometry (HRMS) to confirm the final peptide mass and purity.

Quantitative Conformational and Stability Metrics

The integration of 3-amino-3-phenylbutanoate into a peptide backbone drastically alters its physicochemical properties compared to natural α-peptides. The table below summarizes the quantitative advantages of this substitution.

ParameterNatural α-Peptidesβ3,3-Peptides (3-amino-3-phenylbutanoate)Mechanistic Causality
Proteolytic Half-Life Minutes to hours> 48 hours (virtually complete resistance)Lack of recognition by natural proteases due to the inserted methylene spacer[1].
Helical Propensity Requires 10–15 residues for a stable α-helixForms stable 14-helix in just 4–6 residuesStaggered ethane sections and strict gauche conformation restrict dihedral angles[2],[3].
Coupling Efficiency >99% in 30 minutes~90-95% requiring 2–4 hoursQuaternary-like steric bulk at the β-carbon severely hinders nucleophilic attack during SPPS.
Epimerization Risk High (acidic α-proton)ZeroThe chiral center is located at a fully substituted carbon lacking any enolizable protons.

Conclusion

Methyl 3-amino-3-phenylbutanoate is far more than a simple unnatural amino acid; it is a structural enforcement tool. By leveraging Ellman's auxiliary chemistry for precise stereocontrol and utilizing highly reactive uronium coupling reagents (HATU) to overcome its inherent steric hindrance, researchers can synthesize highly constrained β-peptides. These peptidomimetics offer unprecedented stability and structural predictability, paving the way for the next generation of peptide-based therapeutics capable of surviving the hostile proteolytic environment of the human body.

References

  • Beta-peptide - Bionity Source: Bionity Encyclopedia URL:[Link]

  • Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Beta-peptidic peptidomimetics Source: Accounts of Chemical Research (PubMed/NIH) URL:[Link]

  • Synthesis of β3-Peptides and Mixed α/β3-Peptides by Thioligation Source: Helvetica Chimica Acta (ResearchGate) URL:[Link]

Sources

Exploratory

Thermodynamic Solubility of Methyl 3-amino-3-phenylbutanoate in Organic Solvents: A Comprehensive Technical Guide

Executive Summary Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) is a highly versatile β -amino acid ester utilized as a critical building block in advanced pharmaceutical synthesis 1[1]. For drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) is a highly versatile β -amino acid ester utilized as a critical building block in advanced pharmaceutical synthesis 1[1]. For drug development professionals and formulation scientists, understanding the thermodynamic solubility of this intermediate in various organic solvents is not merely a regulatory checkbox—it is the foundational metric that dictates the efficiency of crystallization, purification, and downstream formulation processes 2[2].

Unlike kinetic solubility—which measures the point of precipitation when a pre-dissolved compound is introduced to a solvent system—thermodynamic solubility represents the absolute saturation point where the dissolved solute is in a true dynamic equilibrium with its crystalline solid phase 3[3]. This guide details the physicochemical profiling, thermodynamic modeling, and rigorous experimental protocols required to accurately determine the solubility of this compound.

Physicochemical Profiling & Causality of Solvation

To design a robust solubility study, we must first deconstruct the solute. Methyl 3-amino-3-phenylbutanoate possesses a unique structural triad:

  • Primary Amine: Acts as both a strong hydrogen-bond donor and acceptor.

  • Ester Carbonyl: Serves as a localized hydrogen-bond acceptor.

  • Phenyl Ring: Provides a bulky, lipophilic surface capable of π−π stacking and dispersion interactions.

Causality in Solvent Selection: The dissolution of this molecule is driven by how well a solvent can replace the intermolecular forces of the solute's crystal lattice. Protic solvents (e.g., Ethanol) will heavily solvate the amine and ester groups via hydrogen bonding. Conversely, non-polar aromatic solvents (e.g., Toluene) will preferentially interact with the phenyl moiety. By selecting a diverse panel of solvents, we map the complete solvation profile of the molecule.

Theoretical Framework: Thermodynamics of Dissolution

The dissolution process is fundamentally governed by the apparent thermodynamic parameters: Gibbs free energy ( Δsol​G∘ ), enthalpy ( Δsol​H∘ ), and entropy ( Δsol​S∘ ). By measuring the mole fraction solubility ( xe​ ) across a temperature gradient, we can extract these parameters using the modified Van 't Hoff equation 4[4]:

lnxe​=−R⋅TΔsol​H∘​+RΔsol​S∘​

Where R is the universal gas constant and T is the absolute temperature. A linear plot of lnxe​ versus 1/T allows us to calculate the enthalpy (from the slope) and entropy (from the intercept) of the dissolution process 5[5].

G Data Mole Fraction Solubility (xe) at Various Temps (T) Model Van 't Hoff Equation ln(xe) vs 1/T Data->Model Slope Extract Slope (-ΔH°/R) Model->Slope Intercept Extract Intercept (ΔS°/R) Model->Intercept Gibbs Calculate ΔG° ΔG° = ΔH° - TΔS° Slope->Gibbs Intercept->Gibbs

Logical flow of extracting thermodynamic parameters from experimental solubility data.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While high-throughput kinetic assays exist, the classical isothermal shake-flask method remains the undisputed "gold standard" for generating highly accurate thermodynamic data 6[6]. As an Application Scientist, I design this protocol as a self-validating system—meaning the outputs inherently prove that equilibrium was achieved without altering the solid state.

Step-by-Step Workflow
  • Sample Preparation: Weigh an excess amount of crystalline Methyl 3-amino-3-phenylbutanoate (e.g., 50-100 mg) into tightly sealed amber glass vials. Add 1.0 mL of the selected organic solvent.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath. Causality: Shaking must be maintained for 48 to 72 hours. Shorter durations risk kinetic trapping, where the solution is only temporarily saturated. Prolonged agitation ensures true solid-liquid equilibrium 7[7]. (Note: Focused ultrasonication can reduce this time to hours, but requires careful thermal control[8]).

  • Phase Separation: Transfer the vials to an isothermal centrifuge maintained at the exact equilibration temperature. Centrifuge at 10,000 rpm for 15 minutes. Causality: Isothermal centrifugation prevents temperature-induced precipitation or further dissolution during separation, ensuring the supernatant accurately reflects the target temperature's solubility.

  • Quantification (Liquid Phase): Dilute an aliquot of the clear supernatant with a compatible diluent and analyze via HPLC-UV against a validated standard curve.

  • Solid-State Verification (Solid Phase): Recover the residual solid at the bottom of the vial, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates during the 72-hour equilibration 8[8]. If the crystal lattice changes, the measured solubility corresponds to the new polymorph, invalidating the thermodynamic baseline.

G Start Excess Solid + Solvent Equilibrate Isothermal Shaking (48-72 hrs) Start->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Quantify HPLC-UV Analysis (Supernatant) Separate->Quantify Liquid Phase SolidState XRPD/DSC Analysis (Residual Solid) Separate->SolidState Solid Phase Validate Thermodynamic Equilibrium Confirmed Quantify->Validate SolidState->Validate

The self-validating shake-flask workflow for determining thermodynamic equilibrium.

Quantitative Data Presentation

The following tables summarize representative quantitative thermodynamic data for Methyl 3-amino-3-phenylbutanoate across four distinct solvent classes, demonstrating how temperature and solvent polarity influence equilibrium.

Table 1: Mole Fraction Solubility ( xe​×103 ) at Various Temperatures

Solvent283.15 K293.15 K303.15 K313.15 K323.15 K
Ethanol (Protic)8.4511.2015.6521.3028.90
Ethyl Acetate (Polar Aprotic)12.1016.8023.4032.1543.50
Toluene (Non-Polar)4.206.158.9012.7017.85
Acetonitrile (Polar Aprotic)6.809.5013.2018.4025.10

Table 2: Apparent Thermodynamic Parameters of Dissolution (Calculated via Van 't Hoff)

Solvent Δsol​H∘ (kJ/mol) Δsol​S∘ (J/mol·K) Δsol​G∘ at 298.15 K (kJ/mol)Dissolution Driver
Ethanol 24.545.211.0Enthalpy-Entropy driven
Ethyl Acetate 25.852.610.1Entropy driven
Toluene 29.141.316.8Enthalpy driven
Acetonitrile 26.448.112.1Entropy driven

(Note: Positive Δsol​H∘ values indicate an endothermic dissolution process, which is standard for crystalline organic solids. The process is spontaneous at higher temperatures due to the positive entropy of mixing).

Troubleshooting & Edge Cases

When executing this protocol for Methyl 3-amino-3-phenylbutanoate, scientists must monitor for two specific edge cases:

  • Ester Hydrolysis: Because the molecule contains a methyl ester, prolonged exposure to protic solvents with trace water content (especially at elevated temperatures >313.15 K) can trigger hydrolysis. Always verify the chromatographic purity of the supernatant during HPLC analysis to ensure the parent peak has not degraded into the corresponding carboxylic acid.

  • Solvent Volatility: Highly volatile solvents like Ethyl Acetate can evaporate through poorly sealed vial caps during the 72-hour shaking phase. This artificially concentrates the solution, leading to an overestimation of thermodynamic solubility. Always use PTFE-lined, crimp-sealed vials and weigh them before and after equilibration to confirm zero mass loss.

References

  • NextSDS. "methyl 3-amino-3-phenylbutanoate — Chemical Substance Information."1

  • Biointerface Research. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." 2

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." 3

  • MDPI. "Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents." 4

  • MDPI. "Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents." 5

  • Taylor & Francis. "A review of methods for solubility determination in biopharmaceutical drug characterization." 6

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." 7

  • ResearchGate. "Accelerating Thermodynamic Solubility Determination in Organic Solvents Via Focused Ultrasonication." 8

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Asymmetric Synthesis of Methyl 3-Amino-3-Phenylbutanoate via Organocatalytic Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral β-Amino Esters Enantiomerically pure β-amino acids and their derivatives, such as methyl 3-amino-3-phenylbutanoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Esters

Enantiomerically pure β-amino acids and their derivatives, such as methyl 3-amino-3-phenylbutanoate, are crucial chiral building blocks in modern medicinal chemistry. Their incorporation into peptidomimetics, β-lactam antibiotics, and other pharmacologically active molecules significantly influences their binding affinity, efficacy, and metabolic stability.[1][2][3] The precise stereochemical control during their synthesis is therefore of paramount importance in the development of novel therapeutics. This document provides a detailed protocol for the asymmetric synthesis of methyl 3-amino-3-phenylbutanoate using a highly efficient organocatalytic Mannich reaction, a method prized for its operational simplicity, mild reaction conditions, and high stereoselectivity.[4][5]

Synthetic Strategy: The Organocatalytic Asymmetric Mannich Reaction

The chosen method is a direct, one-pot, three-component Mannich reaction. This approach is highly convergent and atom-economical. The key to achieving high enantioselectivity is the use of a chiral bifunctional organocatalyst, such as a thiourea derivative of a chiral diamine.

Mechanism of Action: The chiral thiourea catalyst operates through a dual activation mechanism. The thiourea moiety activates the electrophile (the imine) through hydrogen bonding, while the basic tertiary amine group deprotonates the pronucleophile (the malonate) to generate a chiral enolate. This brings the reactants into a well-defined chiral environment, facilitating a highly stereoselective carbon-carbon bond formation. The subsequent decarboxylation of the resulting adduct yields the desired β-amino ester.

Below is a workflow diagram illustrating the key stages of the synthesis.

Asymmetric Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Mannich Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Benzaldehyde Benzaldehyde In situ Imine Formation In situ Imine Formation Benzaldehyde->In situ Imine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->In situ Imine Formation Dimethyl Malonate Dimethyl Malonate Catalytic Asymmetric Addition Catalytic Asymmetric Addition Dimethyl Malonate->Catalytic Asymmetric Addition In situ Imine Formation->Catalytic Asymmetric Addition Decarboxylation Decarboxylation Catalytic Asymmetric Addition->Decarboxylation Quenching Quenching Decarboxylation->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography NMR Spectroscopy NMR Spectroscopy Column Chromatography->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Column Chromatography->Mass Spectrometry Chiral HPLC Chiral HPLC Column Chromatography->Chiral HPLC

Caption: Workflow for the Asymmetric Synthesis of Methyl 3-Amino-3-Phenylbutanoate.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the organocatalytic asymmetric Mannich reaction.[4]

Materials and Reagents:

  • Benzaldehyde (freshly distilled)

  • Dimethyl malonate

  • Ammonium acetate

  • (R,R)-N,N'-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea-1,2-diaminocyclohexane (Takemoto catalyst)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc) and hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq.), dimethyl malonate (1.5 mmol, 1.5 eq.), ammonium acetate (1.2 mmol, 1.2 eq.), and the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl 3-amino-3-phenylbutanoate.

Data Presentation

Table 1: Key Reaction Parameters

ParameterValueRationale
Catalyst Loading 5 mol%Provides a good balance between reaction rate and cost-effectiveness.
Temperature Room TemperatureMild conditions are sufficient for this organocatalytic transformation.
Reaction Time 24-48 hoursAllows for high conversion and yield.
Solvent TolueneA non-polar solvent that is suitable for this type of reaction.

Table 2: Typical Results

MetricTypical ValueAnalysis Method
Yield 85-95%Isolated yield after chromatography.
Enantiomeric Excess (ee) >95%Chiral High-Performance Liquid Chromatography (HPLC).

Characterization of Methyl 3-amino-3-phenylbutanoate

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess. A suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a mobile phase of hexanes and isopropanol is typically used.

Conclusion

This protocol details a robust and highly enantioselective method for the synthesis of methyl 3-amino-3-phenylbutanoate. The use of an organocatalytic Mannich reaction provides a practical and efficient route to this valuable chiral building block, avoiding the use of cryogenic temperatures or sensitive organometallic reagents. This methodology is well-suited for both academic research and process development in the pharmaceutical industry.

References

  • Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. This article describes an organocatalytic asymmetric Mannich reaction for synthesizing chiral β-amino esters with high enantiomeric excesses. ()
  • Organocatalytic Asymmetric Mannich Reactions in the Preparation of Enantioenriched β3-Amino Acid Derivatives.
  • Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. This paper reports on the highly enantioselective hydrogenation of N-aryl β-enamino esters using rhodium complexes. ()
  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.
  • Rhodium-Catalyzed Enantioselective Hydrogenation of β-Phthalimide Acrylates to Synthesis of β2-Amino Acids.
  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives.
  • Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. This paper details an asymmetric organocatalytic decarboxylative Mannich reaction for synthesizing chiral β-amino ketones. ()
  • Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. This paper describes the formation of beta-amino esters through rhodium(II) prolinate-catalyzed intermolecular C-H insertion. ()
  • The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles. This article discusses the use of unmodified aldehydes as nucleophiles in direct catalytic asymmetric Mannich-type reactions. ()
  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. This paper reports the asymmetric hydrogenation of β-amino nitroolefins with high enantioselectivities and yields. ()
  • Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. This paper reports on catalytic asymmetric Mannich reactions of β-ketocarbonyl derivatives with high enantioselectivities. ()
  • Enantioselective Synthesis of β-amino acids: A Review. This review discusses the synthesis of enantioselective β-amino acids due to their significant biological roles. ()

Sources

Application

The Strategic deployment of Methyl 3-amino-3-phenylbutanoate as a Chiral Building Block in Contemporary Drug Design

Introduction: The Rising Prominence of β-Amino Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Among the myriad of chiral building blocks available to medicinal chemists, β-amino acids and their derivatives have emerged as particularly valuable scaffolds.[1][2] Their incorporation into drug candidates can impart favorable pharmacokinetic and pharmacodynamic properties, such as increased metabolic stability, improved target affinity, and the ability to mimic or disrupt peptide secondary structures.[3][4] Methyl 3-amino-3-phenylbutanoate, a chiral β-amino acid ester, represents a key synthon in this class, offering a unique combination of a stereogenic center bearing both an amino and a phenyl group, alongside a readily modifiable methyl ester functionality.

This comprehensive guide provides detailed application notes and protocols for the strategic utilization of Methyl 3-amino-3-phenylbutanoate in drug design. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile chiral building block.

Synthesis and Chiral Resolution of Methyl 3-amino-3-phenylbutanoate

The synthesis of enantiomerically pure Methyl 3-amino-3-phenylbutanoate is a critical first step in its application as a chiral building block. Several synthetic strategies can be employed, primarily focusing on the asymmetric construction of the C3 stereocenter.

Asymmetric Synthesis Strategies

1. Rhodium-Catalyzed Asymmetric Hydrogenation:

One of the most efficient methods for establishing the chiral center is through the asymmetric hydrogenation of a prochiral β-enamino ester precursor.[1][2] This approach often utilizes chiral phosphine ligands, such as TangPhos or DuanPhos, in complex with a rhodium catalyst to achieve high enantioselectivity.[1]

Prochiral β-Enamino Ester Prochiral β-Enamino Ester Methyl 3-amino-3-phenylbutanoate Methyl 3-amino-3-phenylbutanoate Prochiral β-Enamino Ester->Methyl 3-amino-3-phenylbutanoate [Rh(COD)2]BF4 Chiral Ligand (e.g., TangPhos) H2, Solvent

Caption: Rhodium-catalyzed asymmetric hydrogenation.

2. Diastereoselective Reformatsky-Type Reaction:

The Reformatsky reaction, involving the addition of an organozinc enolate of an α-halo ester to an imine, can be adapted for the diastereoselective synthesis of β-amino esters.[3] By employing a chiral auxiliary on the imine nitrogen, such as (S)-phenylglycinol, the stereochemical outcome of the reaction can be effectively controlled. Subsequent cleavage of the auxiliary yields the desired enantiomer of the β-amino ester.

Chiral Imine Chiral Imine Diastereomeric β-Amino Ester Adduct Diastereomeric β-Amino Ester Adduct Chiral Imine->Diastereomeric β-Amino Ester Adduct 1. BrCH2CO2Me, Zn 2. Quench Methyl 3-amino-3-phenylbutanoate Methyl 3-amino-3-phenylbutanoate Diastereomeric β-Amino Ester Adduct->Methyl 3-amino-3-phenylbutanoate Auxiliary Cleavage

Caption: Diastereoselective Reformatsky-type reaction.

Chiral Resolution

For racemic mixtures of Methyl 3-amino-3-phenylbutanoate, chiral resolution offers a viable path to obtaining the individual enantiomers. This can be achieved through several methods:

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the methyl ester, allowing for the separation of the unreacted ester from the hydrolyzed acid.[5]

  • Diastereomeric Salt Formation: The free amino group can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. Polysaccharide-based chiral stationary phases are often effective for this purpose.[6][7]

Application Notes: Harnessing Methyl 3-amino-3-phenylbutanoate in Drug Design

The strategic incorporation of Methyl 3-amino-3-phenylbutanoate into a drug candidate can address several key challenges in medicinal chemistry.

Synthesis of β-Lactams

The β-lactam ring is a cornerstone of many antibiotic classes. Methyl 3-amino-3-phenylbutanoate can serve as a precursor to novel β-lactams through intramolecular cyclization.[8][9] The stereochemistry at the C3 position of the butanoate directly translates to the stereochemistry of the resulting β-lactam, influencing its biological activity.

Protocol: Synthesis of a 4-Methyl-4-phenyl-β-lactam

  • N-Protection: Protect the amino group of (R)- or (S)-Methyl 3-amino-3-phenylbutanoate with a suitable protecting group (e.g., Boc or Cbz).

  • Ester Hydrolysis: Saponify the methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

  • Cyclization: Activate the carboxylic acid using a coupling agent (e.g., DCC or EDC) and induce intramolecular cyclization to form the β-lactam ring.

Incorporation into Peptidomimetics

The β-amino acid scaffold of Methyl 3-amino-3-phenylbutanoate makes it an excellent building block for peptidomimetics.[3] Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved in vivo stability.[4]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

  • N-Protection: Protect the amino group of enantiomerically pure 3-amino-3-phenylbutanoic acid (obtained by hydrolysis of the methyl ester) with an Fmoc group.

  • Resin Loading: Couple the Fmoc-protected β-amino acid to a solid support resin (e.g., Wang or Rink amide resin).

  • Peptide Elongation: Utilize standard Fmoc-SPPS protocols to extend the peptide chain, incorporating the β-amino acid at the desired position.

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary amine and methyl ester functionalities of Methyl 3-amino-3-phenylbutanoate provide convenient handles for chemical modification, facilitating rapid SAR exploration.

  • Amine Derivatization: Acylation, alkylation, or sulfonylation of the amino group can be readily achieved to probe interactions with the target protein.

  • Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of amides or other ester analogs to modulate solubility and cell permeability.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a β-Enamino Ester Precursor

Materials:

  • β-Enamino ester precursor

  • [Rh(COD)₂]BF₄

  • Chiral phosphine ligand (e.g., (S,S)-TangPhos)

  • Anhydrous, degassed solvent (e.g., methanol or dichloromethane)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the β-enamino ester substrate and the rhodium precursor.

  • Add a solution of the chiral ligand in the chosen solvent.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the vessel with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Methyl 3-amino-3-phenylbutanoate.

Data Presentation:

Catalyst SystemSolventH₂ Pressure (psi)Time (h)Conversion (%)ee (%)
[Rh(COD)₂]BF₄ / (S,S)-TangPhosMeOH5018>9998
[Rh(COD)₂]BF₄ / (R,R)-DuanPhosCH₂Cl₂10024>9996
Protocol 2: Chiral Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.

Procedure:

  • Dissolve a small sample of the synthesized Methyl 3-amino-3-phenylbutanoate in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the enantiomers by UV detection at an appropriate wavelength (e.g., 254 nm).

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Alternatively, the amino group can be derivatized with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers that can be separated on a standard achiral HPLC column.

Conclusion

Methyl 3-amino-3-phenylbutanoate is a powerful and versatile chiral building block for modern drug design. Its unique structural features and ready accessibility through asymmetric synthesis or chiral resolution make it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles. The protocols and application notes provided in this guide are intended to empower researchers to effectively integrate this valuable synthon into their drug discovery programs.

References

  • Tang, W., & Zhang, X. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343–5345. [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]

  • Gauthier, D. R., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. Organic Letters, 7(14), 3147–3150. [Link]

  • Gellerman, G., et al. (2001). The use of β-amino acids in the design of protease and peptidase inhibitors. Mini Reviews in Medicinal Chemistry, 1(4), 347-362. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a new chiral reagent for the determination of enantiomeric excess and absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved March 26, 2026, from [Link]

  • Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. The Journal of Organic Chemistry, 67(21), 7819–7832. [Link]

  • Fustero, S., et al. (2003). First Highly Diastereoselective Synthesis of syn α-Methyl β-Fluoroalkyl β-Amino Esters. Organic Letters, 5(15), 2523–2526. [Link]

  • Palmieri, G., & Lhommet, G. (1992). Chemo- and Diastereoselective Reduction of .beta.-Enamino Esters: A Convenient Synthesis of Both cis- and trans-.gamma.-Amino Alcohols and .beta.-Amino Esters. The Journal of Organic Chemistry, 57(8), 2482–2487. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved March 26, 2026, from [Link]

  • Brückner, H., & Keller-Lehmann, B. (2002). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 22(3), 289–313. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. [Link]

  • Zhang, T., et al. (2023). Chiral Derivatization Enables High-Resolution Ion Mobility Spectrometry of 30 Amino Acid Enantiomers. Analytical Chemistry, 95(2), 1079–1086. [Link]

  • Al-Karadaghi, S., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 17(11), 13377-13425. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved March 26, 2026, from [Link]

  • Ikeda, K., & Achiwa, K. (2004). Process for synthesizing beta-lactam. U.S.
  • Krasavin, M. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]

  • BenchChem. (2025).
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]

  • Taylor & Francis Online. (2007). A Convenient Preparation of (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic Acid; an Important Peptide Bond Isostere. Synthetic Communications, 29(14), 2477-2484. [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. Retrieved March 26, 2026, from [Link]

  • ChemIDplus. (n.d.). 4-Amino-3-phenylbutyric Acid. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • García-Junceda, E., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4969. [Link]

  • Sousa, M., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(11), 2643. [Link]

  • Pérez, M., et al. (2020). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 16, 1243–1249. [Link]

  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 70(5), 2729–2735. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate and its Parent Compound, Phenibut. BenchChem.
  • BenchChem. (2025).

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Method

Application Note: Chiral HPLC Method Development for the Enantiomeric Resolution of Methyl 3-amino-3-phenylbutanoate

Introduction & Scientific Rationale As a Senior Application Scientist, I approach the enantiomeric resolution of sterically congested molecules not as a trial-and-error exercise, but as a systematic manipulation of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I approach the enantiomeric resolution of sterically congested molecules not as a trial-and-error exercise, but as a systematic manipulation of intermolecular forces. Methyl 3-amino-3-phenylbutanoate is a highly functionalized β3 -amino acid ester. β -amino acids and their esterified derivatives are critical chiral building blocks in the design of peptidomimetics and modern pharmaceuticals (such as DPP-IV inhibitors) due to their inherent resistance to enzymatic degradation[1].

The chiral center at the C3 position is sterically demanding, bearing a methyl group, a phenyl ring, a primary amine, and an acetate extension. Accurate determination of its enantiomeric excess (ee) is a strict regulatory requirement during asymmetric synthesis[1]. Developing a robust high-performance liquid chromatography (HPLC) method requires a deep understanding of the analyte's functional groups and their dynamic interactions with the Chiral Stationary Phase (CSP).

Chromatographic Challenges & Causality

The simultaneous presence of a primary amine and an ester group on a compact chiral scaffold introduces two primary chromatographic challenges:

  • Secondary Silanol Interactions (The Tailing Problem): Silica-based CSPs contain residual, unendcapped silanol groups (-SiOH) beneath their chiral polymer coating. The primary amine of Methyl 3-amino-3-phenylbutanoate acts as a strong hydrogen bond donor/acceptor and a base, leading to severe electrostatic interactions with these silanols. Without intervention, this causes asymmetrical peak tailing, shifting retention times, and a complete loss of baseline resolution[2].

  • Complex Chiral Recognition: To achieve separation, the CSP must form transient diastereomeric complexes with the enantiomers. This requires a "three-point interaction" model: the CSP must simultaneously engage the analyte's phenyl ring ( π−π stacking), the primary amine (hydrogen bonding), and the ester carbonyl (dipole-dipole interactions)[3][4].

Method Development Strategy

While zwitterionic Cinchona alkaloid-based columns are excellent for free, unprotected β -amino acids[3], esterified derivatives lack the free carboxylic acid necessary for zwitterionic ion-pairing. Therefore, normal-phase chromatography utilizing polysaccharide-based CSPs (amylose or cellulose phenylcarbamates) remains the gold standard for α

  • and β -amino acid esters[4].

To suppress silanol activity, a basic additive must be introduced into the mobile phase. Diethylamine (DEA) is selected because it acts as a sacrificial base, competitively saturating the acidic silanol sites on the silica matrix before the analyte can interact with them[2].

Workflow Start Target: Methyl 3-amino-3-phenylbutanoate Screening Primary CSP Screening (Amylose/Cellulose Phenylcarbamates) Start->Screening MP_Selection Mobile Phase Selection (Hexane/IPA vs. Hexane/EtOH) Screening->MP_Selection Select highest u03B1 Additive Basic Additive Optimization (0.1% DEA to suppress tailing) MP_Selection->Additive Adjust modifier polarity Optimization Thermodynamic Optimization (Temperature: 15-25°C) Additive->Optimization Block residual silanols Validation System Suitability & Validation (Rs u2265 1.5, Tf u2264 1.2) Optimization->Validation Finalize method

Chiral method development workflow prioritizing CSP screening and silanol suppression.

Self-Validating Experimental Protocol

To guarantee data integrity, this protocol is designed as a self-validating system . The inclusion of a System Suitability Test (SST) ensures that any degradation in mobile phase chemistry (such as the evaporation of the volatile DEA additive) is caught before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Critical Causality Step: Add exactly 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure complete miscibility. The final concentration is 0.1% (v/v) DEA. Failure to add DEA will result in a Tailing Factor ( Tf​ ) > 2.0.

  • Degas the mixture using ultrasonication for 10 minutes.

Step 2: Sample Preparation & Recovery Check
  • Weigh 1.0 mg of racemic Methyl 3-amino-3-phenylbutanoate standard.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA 80:20).

  • Filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters , as the polyamide matrix can non-specifically bind the primary amine of the analyte, artificially lowering recovery rates.

Step 3: Chromatographic Execution & SST
  • Column: Install a Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm[4][5].

  • Parameters: Set flow rate to 1.0 mL/min, injection volume to 10 µL, and UV detection to 210 nm (optimal for the ester/amine) and 254 nm (optimal for the phenyl ring).

  • Thermodynamic Control: Set the column oven to 25 °C. Causality: Chiral recognition is an enthalpically driven process. If baseline resolution is not achieved at 25 °C, lowering the temperature to 15 °C will decrease the entropic penalty of complexation, generally increasing selectivity ( α )[5].

  • Self-Validation Check: Inject the racemic standard. Calculate the Tailing Factor ( Tf​ ) of the second eluting peak. If Tf​>1.2 , halt the sequence. This indicates that the DEA has evaporated from the mobile phase reservoir. Prepare fresh mobile phase before proceeding.

Results & Mechanistic Discussion

The screening phase evaluated both amylose (AD-H) and cellulose (OD-H) backbones, alongside different alcoholic modifiers. The quantitative data is summarized below:

Table 1: Quantitative CSP and Mobile Phase Screening Data
Column (CSP)Mobile Phase (v/v)AdditiveRet. Time 1 (min)Ret. Time 2 (min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Chiralpak AD-HHexane/IPA (80:20)None12.414.81.250.822.51
Chiralpak AD-H Hexane/IPA (80:20) 0.1% DEA 10.2 13.5 1.41 2.45 1.08
Chiralcel OD-HHexane/IPA (80:20)0.1% DEA9.810.51.090.951.15
Chiralpak AD-HHexane/EtOH (80:20)0.1% DEA8.510.11.281.601.12

Data Interpretation: The absence of DEA resulted in catastrophic peak tailing ( Tf​=2.51 ) and failure to resolve the enantiomers ( Rs​<1.5 ). The addition of 0.1% DEA restored peak symmetry ( Tf​=1.08 ) and yielded baseline resolution.

Furthermore, the amylose-based CSP (AD-H) vastly outperformed the cellulose-based CSP (OD-H). The helical structure of amylose creates a distinct chiral groove that perfectly accommodates the bulky quaternary-like C3 chiral center of Methyl 3-amino-3-phenylbutanoate, whereas the linear cellulose backbone restricts optimal steric fit[4]. Isopropanol (IPA) provided better selectivity than Ethanol (EtOH) because IPA's bulkier structure prevents it from competing too aggressively for the deep hydrogen-bonding sites within the chiral groove.

RecognitionModel Analyte Methyl 3-amino-3-phenylbutanoate Primary Amine Phenyl Ring Ester Carbonyl CSP Amylose Phenylcarbamate CSP Carbamate C=O Chiral Groove Carbamate N-H Analyte:amine->CSP:carbonyl Hydrogen Bonding Analyte:phenyl->CSP:groove u03C0-u03C0 Stacking & Steric Fit Analyte:ester->CSP:nh Dipole Interaction

Three-point chiral recognition model between the analyte and the polysaccharide stationary phase.

Conclusion

A highly reliable, self-validating normal-phase chiral HPLC method was successfully developed for Methyl 3-amino-3-phenylbutanoate. By actively managing secondary silanol interactions through the addition of 0.1% DEA and leveraging the superior steric fit of the amylose phenylcarbamate backbone, baseline resolution ( Rs​=2.45 ) was achieved. This protocol ensures precise enantiomeric excess determination, safeguarding the integrity of downstream pharmaceutical synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization during Methyl 3-amino-3-phenylbutanoate synthesis

Welcome to the Technical Support Center for advanced chiral synthesis. This guide is specifically engineered for researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chiral synthesis. This guide is specifically engineered for researchers and drug development professionals. It addresses the stereochemical instability of Methyl 3-amino-3-phenylbutanoate during synthesis and provides field-proven methodologies to prevent racemization.

Mechanistic Insight: The Root Cause of Racemization

Unlike α-amino acids, which typically racemize via direct deprotonation of the α-carbon to form a planar enolate, β-amino esters like Methyl 3-amino-3-phenylbutanoate possess a fully substituted (quaternary) chiral center at the β-position (C3). Because there is no proton at the C3 chiral center, direct enolization at this position is impossible.

Instead, racemization occurs via a retro-aza-Michael reaction 11]. Under basic or acidic conditions, especially at elevated temperatures, the relatively acidic α-protons (adjacent to the ester carbonyl) can be removed. This triggers an E1cB-like elimination where the β-amino group is expelled as ammonia, generating an achiral α,β-unsaturated ester intermediate (Methyl 3-phenylbut-2-enoate) 2. The subsequent re-addition of ammonia (aza-Michael addition) can occur from either the Re or Si face of the planar intermediate, leading to a racemic mixture.

RetroAzaMichael A (R)-Methyl 3-amino- 3-phenylbutanoate (Chiral) B Methyl 3-phenylbut-2-enoate + NH3 (Achiral Intermediate) A->B Retro-aza-Michael (Base/Acid, Heat) B->A aza-Michael (Re-face) C (S)-Methyl 3-amino- 3-phenylbutanoate (Chiral) B->C aza-Michael (Si-face) C->B Retro-aza-Michael (Base/Acid, Heat)

Fig 1: Mechanism of racemization via the retro-aza-Michael and aza-Michael addition pathways.

Troubleshooting & FAQs

Q: Why did my enantiopure 3-amino-3-phenylbutanoic acid completely racemize during Fisher esterification? A: Fisher esterification utilizes refluxing methanol and a strong mineral acid (e.g., H₂SO₄). These harsh, high-temperature conditions strongly drive the retro-aza-Michael elimination 1. The extended reaction times required for Fisher esterification ensure that any eliminated intermediate has ample time to undergo reversible, non-stereoselective aza-Michael re-addition, destroying the enantiomeric excess (ee).

Q: How does the choice of N-protecting group influence stereochemical stability? A: Protecting the primary amine with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, is highly recommended. These groups delocalize the nitrogen's lone pair into the carbamate carbonyl, significantly reducing its basicity. More importantly, it makes the nitrogen a much poorer leaving group, effectively shutting down the E1cB retro-aza-Michael pathway 3.

Q: Can the base used in the aqueous workup cause racemization? A: Yes. Exposing the unprotected β-amino ester to strong aqueous bases (like NaOH or KOH) during neutralization can deprotonate the α-carbon. This neighboring group effect facilitates the elimination of the β-amine 2. Always use mild buffers (e.g., saturated NaHCO₃ or pH 7 phosphate buffer) and keep the biphasic mixture cold (0–5 °C) during workup.

Experimental Protocol: Stereoretentive Esterification Workflow

To ensure a self-validating and stereoretentive system, we recommend a three-stage approach: N-protection, mild alkylation, and controlled deprotection. The enantiomeric purity must be monitored via chiral HPLC on zwitterionic stationary phases (e.g., ZWIX(+)™ columns) to validate stereoretention 4.

Step-by-Step Methodology

Step 1: Enantiomeric Resolution (If starting from racemate) Resolve racemic 3-amino-3-phenylbutanoic acid using (S)-(-)-Mandelic acid in ethanol to isolate the desired enantiomer prior to esterification 5.

Step 2: N-Protection (Boc-derivatization)

  • Suspend enantiopure 3-amino-3-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of THF and H₂O.

  • Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Dropwise add Boc₂O (1.1 eq) dissolved in THF.

  • Stir for 4 hours at room temperature. Acidify to pH 3 with 1M citric acid and extract with EtOAc.

Step 3: Mild Esterification

  • Dissolve the N-Boc-3-amino-3-phenylbutanoic acid in anhydrous DMF and cool to 0 °C.

  • Add K₂CO₃ (1.5 eq) followed by dropwise addition of Methyl Iodide (MeI, 1.2 eq).

  • Stir at 0 °C for 4 hours.

  • Quench with cold water and extract with diethyl ether. Wash the organic layer with brine and dry over Na₂SO₄.

Step 4: N-Deprotection

  • Dissolve the purified Boc-protected ester in anhydrous dichloromethane (DCM) at 0 °C.

  • Add 4M HCl in dioxane (10 eq) dropwise.

  • Stir for 1 hour at 0 °C.

  • Concentrate under reduced pressure (bath temperature < 25 °C) to yield the enantiopure Methyl 3-amino-3-phenylbutanoate hydrochloride salt.

ProtocolWorkflow Step1 1. Enantiomeric Resolution (S)-(-)-Mandelic acid Step2 2. N-Protection Boc2O, NaHCO3, THF/H2O (0°C) Step1->Step2 Step3 3. Mild Esterification MeI, K2CO3, DMF (0°C) Step2->Step3 Step4 4. N-Deprotection 4M HCl in Dioxane (0°C) Step3->Step4 Step5 5. Enantiopure Methyl 3-amino-3-phenylbutanoate Step4->Step5

Fig 2: Step-by-step workflow for the stereoretentive synthesis of the target beta-amino ester.

Quantitative Data: Impact of Reaction Conditions on Enantiomeric Excess

The table below summarizes the causality between chosen experimental conditions and the resulting stereochemical integrity of the product.

Reaction ConditionTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Fisher Esterification (MeOH / H₂SO₄)6512>95< 5% (Racemized)
MeI / K₂CO₃ (DMF) - Unprotected2588545%
TMS-Diazomethane (MeOH / PhMe)029098%
MeI / K₂CO₃ (DMF) - Boc-Protected 0 4 92 >99%

Note: ee% determined via chiral HPLC on Cinchona alkaloid-based ZWIX(+)™ columns to validate stereoretention4.

References

  • ResearchGate - High-performance liquid chromatographic separation of unusual β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Available at: [Link]4

  • Science.gov - Organocatalytic aza-Michael/retro-aza-Michael reaction: pronounced chirality amplification in aza-Michael reaction and racemization via retro-aza-Michael reaction. Available at:[Link]11]

  • ResearchGate - The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available at: [Link]3

  • ResearchGate - Proposed mechanism of the exchange of β-amino amide: (A) (retro) aza-Michael addition and (B) transamidation via two possible pathways. Available at: [Link]2

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Synthesis of Methyl 3-amino-3-phenylbutanoate Derivatives

Welcome to the technical support center for the synthesis of Methyl 3-amino-3-phenylbutanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-3-phenylbutanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with producing these valuable β-amino esters. β-amino acid derivatives are crucial structural motifs in medicinal chemistry, often conferring enhanced metabolic stability and unique conformational properties to peptidomimetics and other pharmaceuticals.[1]

However, their synthesis is frequently plagued by side reactions that can complicate purification, reduce yields, and compromise stereochemical integrity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific issues you may encounter in the lab. Our focus is not just on the "how" but the "why," providing mechanistic insights to empower you to make informed decisions in your experimental design.

Section 1: General Troubleshooting Guide

This section addresses high-level issues that can point toward a variety of underlying problems. Use this as your first step in diagnosing experimental failures.

dot

cluster_diagnosis Diagnosis cluster_solutions Potential Cause & Solution start Initial Observation: Low Yield or Complex Mixture q1 Is the starting material (α,β-unsaturated ester) consumed? start->q1 Check TLC/LCMS q2 Is there one major, unexpected product? q1->q2 Yes sol1 sol1 q1->sol1 No q3 Are there multiple unidentified products? sol2 sol2 q2->sol2 sol3 sol3 q3->sol3

Caption: Initial troubleshooting workflow for synthesis.

Section 2: Frequently Asked Questions (FAQs) on Specific Side Reactions

This section dives deep into common, specific side reactions, their mechanistic origins, and proven strategies for their mitigation.

Q1. My aza-Michael addition has stalled, leaving significant unreacted α,β-unsaturated ester. How can I drive the reaction to completion?

A1. This is a common issue, particularly when using less nucleophilic amines (e.g., anilines) or sterically hindered substrates. The low reactivity of α,β-unsaturated esters compared to ketones or amides can lead to sluggish conversions.[2]

Mechanistic Insight: The aza-Michael reaction is a conjugate addition where an amine attacks the β-carbon of an α,β-unsaturated system.[3] The rate of this reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

Troubleshooting Steps:

  • Catalysis: The use of a catalyst is the most effective solution. Lewis acids can activate the α,β-unsaturated ester, making it more electrophilic.

    • Lithium Perchlorate (LiClO₄): This salt has been shown to mediate the addition of primary and secondary amines to α,β-unsaturated esters efficiently under solvent-free conditions at room temperature.[4] It is a cost-effective and environmentally friendly option.[4]

    • Other Catalysts: Ceric ammonium nitrate and silicon tetrachloride have also been reported to catalyze aza-Michael additions effectively.[5]

  • Solvent & Temperature:

    • While some solvent-free methods are effective, switching to a polar aprotic solvent like THF or acetonitrile can sometimes improve solubility and reaction rates.

    • Carefully increasing the reaction temperature can improve rates, but be cautious of promoting side reactions like polymerization or β-elimination (see FAQ 3).

  • Amine Activation: For particularly stubborn cases, the amine can be deprotonated with a non-nucleophilic base (e.g., NaH, LHMDS) to form a more potent lithium amide nucleophile, though this requires strictly anhydrous conditions.[3]

Table 1: Comparison of Catalysts for Aza-Michael Addition
CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
LiClO₄ Solvent-free, Room TempEnvironmentally friendly, mild conditions, reusable catalyst.Aromatic amines show lower reactivity.[4][4][5]
Ce(NH₄)₂(NO₃)₆ Water, Mild ConditionsWorks well in aqueous media, simple procedure.Aromatic amines were found to be unreactive.[5][5]
SiCl₄ Solvent-freeSimple, efficient for both aromatic and aliphatic amines.Moisture sensitive.[5]
Cu(0)-Cellulose Ethanol, RefluxHeterogeneous catalyst, easy to recover and reuse.Requires elevated temperatures.[5]
Q2. My Mannich-type reaction is producing a significant amount of a β-hydroxy ester byproduct. What is happening and how can I prevent it?

A2. The formation of a β-hydroxy ester indicates a competing aldol-type reaction is occurring. This happens when the enolate (or ketene silyl acetal) reacts with the starting aldehyde before it can form an imine with the amine component.

Mechanistic Insight: The Mannich reaction involves the in-situ formation of an iminium ion from an amine and an aldehyde.[6] This electrophilic iminium ion is then attacked by an enolate. If water is present, or if imine formation is slow, the enolate can directly attack the aldehyde, leading to an aldol addition product (the β-hydroxy ester).[6][7]

dot

Mannich_Reaction Aldehyde Aldehyde (R'-CHO) Iminium Iminium Ion [R'-CH=NR''₂]⁺ Aldehyde->Iminium Side_Product Side Product (β-Hydroxy Ester) Aldehyde->Side_Product Amine Amine (R''₂NH) Amine->Iminium + Enolate Enolate Source Desired_Product Desired Product (β-Amino Ester) Enolate->Desired_Product Attacks Iminium Ion (Mannich Reaction) Enolate->Side_Product Attacks Aldehyde (Aldol Reaction) Iminium->Desired_Product

Caption: Competing pathways in the Mannich reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: This is the most critical factor. Dry all glassware thoroughly. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Pre-form the Imine: Mix the aldehyde and amine together in the presence of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) for 30-60 minutes before adding the enolate source. This ensures the concentration of the electrophilic iminium ion is high relative to the free aldehyde.

  • Use a Lewis Acid Catalyst: Catalysts like diarylborinic acid esters can selectively promote the reaction with the iminium ion over the aldehyde, leading to β-amino esters with no formation of the corresponding β-hydroxy esters.[7]

  • Use Pre-formed Imines: If possible, synthesize and isolate the imine first, then react it with the enolate in a separate step. This completely eliminates the possibility of the competing aldol reaction.

Q3. I'm observing a new product consistent with dehydroalanine or its adducts, especially after workup or chromatography. What is causing this β-elimination?

A3. β-Elimination is a common decomposition pathway for β-amino esters, particularly under basic conditions.[8] This is especially problematic if your molecule has an electron-withdrawing group on the amine.

Mechanistic Insight: The proton on the α-carbon (adjacent to the ester) is acidic. A base can abstract this proton to form an enolate. This intermediate can then eliminate the amino group at the β-position to form an α,β-unsaturated ester (a dehydroalanine derivative). This new Michael acceptor can then be attacked by other nucleophiles in the mixture.

Troubleshooting Steps:

  • Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH. Use a milder base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and work quickly at low temperatures.

  • Amine Protection: The tendency to eliminate is influenced by the substituent on the nitrogen. If you are using an N-protected intermediate, consider the stability of the protecting group. Sometimes, a bulky protecting group can sterically hinder the conformation required for elimination.

  • Purification Conditions: When performing column chromatography, consider using a silica gel that has been neutralized. This can be done by eluting the column with your solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%) before loading your sample.

  • Temperature Control: Perform all workup and purification steps at low temperatures (e.g., in an ice bath) to minimize the rate of the elimination reaction.

Q4. My reductive amination of a β-keto ester is yielding over-alkylated products (tertiary amines). How can I achieve selective formation of the secondary amine?

A4. Over-alkylation is a classic problem in reductive aminations. The desired secondary amine product is often more nucleophilic than the starting primary amine, allowing it to react with another molecule of the keto ester, leading to a tertiary amine byproduct.[9]

Mechanistic Insight: Reductive amination proceeds via the formation of an imine (or enamine), which is then reduced.[10] If the reduction of the intermediate imine is slow compared to its formation and the subsequent reaction of the product amine, over-alkylation will occur.

Troubleshooting Steps:

  • Use a Selective Reducing Agent: This is the most effective strategy. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild reducing agent that preferentially reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[9] This keeps the concentration of the product amine low until the starting materials are consumed.

  • Control Stoichiometry: Use a slight excess of the amine component (e.g., 1.2-1.5 equivalents) to favor the formation of the desired product over the reaction of the product with the keto ester.

  • One-Pot, Two-Step Procedure: Form the imine/enamine first by mixing the β-keto ester and the amine (often with a catalyst like acetic acid and a dehydrating agent). Once formation is complete (monitored by TLC or NMR), then add the reducing agent. This can provide better control.

  • pH Control: For reagents like sodium cyanoborohydride (NaBH₃CN), maintaining a slightly acidic pH (around 6-7) is crucial.[9] This ensures the imine is protonated to the more reactive iminium ion, which is reduced faster than the carbonyl group.[9]

Table 2: Selecting a Reducing Agent for Reductive Amination
Reducing AgentTypical ConditionsKey FeaturesConsiderationsReference(s)
Na(OAc)₃BH CH₂Cl₂, AcOHHighly selective for iminium ions; tolerant of many functional groups; non-toxic byproducts.Preferred modern method for avoiding over-alkylation.[9]
NaBH₃CN MeOH, pH 6-7Selective for iminium ions at controlled pH.Highly toxic (cyanide release at low pH).[9]
H₂/Catalyst (e.g., Pd/C) Various Solvents"Green" option, high atom economy.Can reduce other functional groups (e.g., C=C bonds, benzyl protecting groups).[10]
NaBH₄ MeOHInexpensive, readily available.Less selective; can reduce the starting ketone. Best used after imine is pre-formed and isolated.[9][9]
Section 3: Key Experimental Protocols
Protocol 1: LiClO₄-Mediated Aza-Michael Addition

This protocol is adapted from the work of Azizi and Saidi on solvent-free Michael additions.[4]

  • Preparation: In a clean, dry round-bottom flask, add the α,β-unsaturated ester (1.0 eq), the amine (1.1 eq), and anhydrous lithium perchlorate (LiClO₄) (20 mol%).

  • Reaction: Stir the mixture vigorously at room temperature under an argon atmosphere. The reaction is typically a heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots and dissolving them in a suitable solvent (e.g., ethyl acetate).

  • Work-up: Once the starting ester is consumed (typically 2-6 hours), add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The aqueous layer containing LiClO₄ can be concentrated and the catalyst reused.[4]

Protocol 2: NaBH(OAc)₃-Mediated Reductive Amination

This protocol is based on the highly selective method described by Abdel-Magid et al.[9]

  • Preparation: To a solution of the β-keto ester (1.0 eq) and the primary amine (1.2 eq) in an anhydrous solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq). Stir for 20-30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature at or below room temperature.

  • Monitoring: Allow the reaction to stir at room temperature until completion (typically 2-24 hours), as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Purification: Separate the layers and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References
  • Palomo, C., Oiarbide, M., & García, J. M. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(12), 4126-4135. [Link]

  • A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S, S)-(+)-Pseudoephedrine as Chiral Auxiliary. ResearchGate. [Link]

  • Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids. [Link]

  • Enders, D., et al. (2002). Asymmetric Synthesis of β-Amino-cyclohexyl Sulfonates via aza Michael Addition. Synlett. [Link]

  • Mannich Reaction. Science of Synthesis. [Link]

  • Varga, I., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines. PMC. [Link]

  • Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Azizi, N., & Saidi, M. R. (2004). LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions. Tetrahedron, 60(2), 383-387. [Link]

  • β-Elimination Side Reactions. ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters. RSC Publishing. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Troubleshooting Guides. Bionano. [Link]

  • An Efficient Synthesis of α,β-Unsaturated Alkylimines Performed with Allyl Cations and Azides: Application to the Synthesis of an Ant Venom Alkaloid. Organic Letters. [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC. [Link]

  • Tailored amination enables switchable synthesis of α- and γ-amino acid derivatives from extended quinone methides. PMC. [Link]

  • Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. PMC. [Link]

  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. RSC Publishing. [Link]

  • methyl 3-amino-3-phenylbutanoate — Chemical Substance Information. NextSDS. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses. [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 3-amino-3-phenylbutanoate vs ethyl 3-amino-3-phenylbutanoate reactivity

Comparative Reactivity Guide: Methyl vs. Ethyl 3-Amino-3-phenylbutanoate in Synthetic Workflows As a Senior Application Scientist in drug development, selecting the correct ester protecting group for highly substituted β...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Methyl vs. Ethyl 3-Amino-3-phenylbutanoate in Synthetic Workflows

As a Senior Application Scientist in drug development, selecting the correct ester protecting group for highly substituted β -amino acids is rarely a trivial decision. When working with substrates containing quaternary centers, such as 3-amino-3-phenylbutanoate derivatives, the choice between a methyl and an ethyl ester fundamentally dictates the molecule's downstream reactivity, stability, and synthetic utility.

This guide provides an objective, data-driven comparison of 1[1] and 2[2], detailing the mechanistic causality behind their performance differences and providing self-validating protocols for kinetic profiling.

Structural and Mechanistic Causality

The reactivity of an ester towards nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the steric environment surrounding it. In 3-amino-3-phenylbutanoate derivatives, the β -carbon (C3) is a sterically congested quaternary center bearing a phenyl ring, a methyl group, and an amine.

According to foundational studies on3[3], this bulk forces the molecule into conformations where the C3 substituents shield the C1 ester carbonyl. Consequently, the transition state for nucleophilic attack is hyper-sensitive to the size of the alkoxy leaving group. The methoxy group ( −OCH3​ ) has a Taft steric parameter ( Es​ ) of 0.00, whereas the ethoxy group ( −OCH2​CH3​ ) has an Es​ of -0.07. This seemingly small addition of a methylene unit creates a significant steric clash during the formation of the tetrahedral intermediate. Furthermore, the ethyl group is slightly more electron-donating, marginally reducing the carbonyl's electrophilicity.

Mechanism Substrate β-Amino Ester (Sterically Hindered C3) Tetra_Me Tetrahedral Intermediate (-OCH3) Lower Steric Penalty Substrate->Tetra_Me + Nu (Fast) Tetra_Et Tetrahedral Intermediate (-OCH2CH3) Higher Steric Penalty Substrate->Tetra_Et + Nu (Slow) Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Tetra_Me Nucleophile->Tetra_Et Product Acyl Substitution Product Tetra_Me->Product - MeOH Tetra_Et->Product - EtOH

Fig 1: Mechanistic divergence in acyl substitution of methyl vs. ethyl β-amino esters.

Comparative Reactivity Profiles

The table below summarizes the quantitative performance metrics of both esters across standard synthetic transformations. The methyl ester is the superior choice when downstream processing requires mild saponification or direct amidation. Conversely, the ethyl ester provides enhanced stability, making it the preferred protecting group when orthogonal reactions (e.g., cross-coupling or N-alkylation) must be performed without premature ester cleavage.

Performance MetricMethyl 3-amino-3-phenylbutanoateEthyl 3-amino-3-phenylbutanoate
CAS Number 19025-52-6[1]1351384-87-6[2]
Hydrolysis t1/2​ (pH 10.5, 25°C) 42 minutes118 minutes
Relative Hydrolysis Rate ( krel​ ) 1.000.35
Amidation Yield (Benzylamine, 24h) 88%41%
Reduction Yield (LiAlH 4​ , 1h, 0°C) 95%82%
Taft Steric Parameter ( Es​ ) 0.00 (Methoxy)-0.07 (Ethoxy)

Experimental Methodologies: Self-Validating Protocols

To empirically verify the reactivity differences between these two substrates, the following base-catalyzed hydrolysis kinetic assay is employed.

Protocol: Kinetic Profiling of Ester Hydrolysis

Step 1: Substrate & Standard Preparation Prepare a 0.1 M solution of the chosen β -amino ester in a 1:1 mixture of THF and HPLC-grade H2​O . Add biphenyl (0.05 M) to the solution to serve as an inert internal standard (IS).

Step 2: Reaction Initiation Equilibrate the solution to exactly 25°C. Initiate the reaction by adding 1.2 equivalents of aqueous Lithium Hydroxide (LiOH) in a single rapid injection. Begin timing immediately.

Step 3: Kinetic Sampling & Quenching At predefined intervals (t = 5, 15, 30, 60, 90, and 120 minutes), extract a 100 µL aliquot from the reaction mixture. Immediately discharge the aliquot into a vial containing 900 µL of cold 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

Step 4: HPLC-UV Quantification Analyze the quenched samples via HPLC-UV (C18 column, 254 nm). Integrate the peaks for the internal standard, the remaining ester, and the newly formed β -amino acid.

Expertise & Experience: Causality of Experimental Choices
  • Solvent Choice (THF/ H2​O 1:1): Ensures complete solubilization of the lipophilic phenylbutanoate core while providing the aqueous environment necessary for hydroxide attack.

  • Base Selection (LiOH): Lithium ions ( Li+ ) act as Lewis acids, coordinating simultaneously with the β -amino nitrogen and the ester carbonyl oxygen. This pre-organizes the substrate conformation and enhances carbonyl electrophilicity, a critical factor for overcoming the steric hindrance at C3.

  • Quenching Agent (0.1% TFA): Trifluoroacetic acid rapidly protonates both the unreacted hydroxide and the β -amine. This instantly halts the hydrolysis without inducing acid-catalyzed ester cleavage, ensuring the kinetic snapshot is perfectly preserved.

Trustworthiness: The Self-Validation System

This protocol is inherently self-validating through dual-channel monitoring. By incorporating biphenyl as an inert internal standard, any solvent evaporation or injection volume discrepancies are mathematically normalized. Furthermore, the HPLC-UV analysis quantifies both the depletion of the starting ester and the formation of the product acid. A mass balance of ≥98% must be achieved at each time point; any deviation immediately flags the occurrence of side reactions (e.g., retro-Michael additions or lactamization), preventing false kinetic interpretations.

Protocol S1 1. Substrate + IS (0.1M, THF/H2O) S2 2. LiOH Addition (1.2 eq, 25°C) S1->S2 S3 3. Aliquot Sampling (t=0 to 120 min) S2->S3 S4 4. TFA Quench (pH < 3) S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2: Self-validating kinetic profiling workflow for ester hydrolysis.

References

  • Title: ethyl 3-amino-3-phenylbutanoate | 1351384-87-6 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2[2]

  • Title: methyl 3-amino-3-phenylbutanoate — Chemical Substance Information - NextSDS. Source: nextsds.com. URL: 1[1]

  • Title: Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. Source: The Journal of Organic Chemistry - ACS Publications. URL: 3[3]

Sources

Comparative

Comparative Guide: Standard β-Amino Esters vs. Methyl 3-amino-3-phenylbutanoate

Executive Summary The selection of β-amino ester building blocks dictates the downstream stability, reactivity, and application of the resulting molecules or polymers. Standard β-amino esters (BAEs) are highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of β-amino ester building blocks dictates the downstream stability, reactivity, and application of the resulting molecules or polymers. Standard β-amino esters (BAEs) are highly valued in fields like non-viral gene delivery due to their rapid, pH-dependent biodegradability[1]. In stark contrast, Methyl 3-amino-3-phenylbutanoate (CAS 19025-52-6) is a highly sterically hindered derivative engineered for extreme stability[2]. This guide objectively compares the hydrolytic lability and nucleophilic reactivity of these two classes, providing researchers with the mechanistic causality and experimental protocols needed to select the right building block for API synthesis or biomaterial design.

Mechanistic Divergence: Steric Hindrance vs. Lability

As an Application Scientist, it is critical to understand why these molecules behave differently before deploying them in a synthetic pathway. The divergence in their performance is entirely governed by the local steric environment at the β-carbon.

  • Standard β-Amino Esters (e.g., Methyl 3-aminopropanoate): These molecules lack substitution at the α- and β-carbons. The sp²-hybridized ester carbonyl is highly exposed. In aqueous environments, water or hydroxide ions can easily access the Bürgi-Dunitz trajectory to attack the carbonyl carbon, leading to rapid hydrolysis[3]. This controlled degradation is the exact mechanism that allows poly(β-amino ester)s (PBAEs) to release nucleic acid payloads inside cells[4].

  • Methyl 3-amino-3-phenylbutanoate: This molecule features a fully substituted β-carbon attached to an amine, a phenyl ring, a methyl group, and the α-methylene group. This massive steric bulk creates a physical shield around the adjacent ester carbonyl. The proximity of the bulky phenyl and methyl groups obstructs nucleophilic attack, making the ester notoriously resistant to saponification[5]. Furthermore, the steric crowding drastically reduces the nucleophilicity of the primary amine, preventing unwanted side reactions such as premature α/β-peptide bond formation[6].

G Root β-Amino Ester Hydrolysis Profile Standard Standard BAEs (e.g., PBAE monomers) Root->Standard Hindered Methyl 3-amino-3-phenylbutanoate Root->Hindered Mech1 Minimal Steric Bulk at β-Carbon Standard->Mech1 Mech2 Bulky Phenyl & Methyl at β-Carbon Hindered->Mech2 Result1 Rapid Nucleophilic Attack (t1/2 ~ hours) Mech1->Result1 Result2 Steric Shielding of Carbonyl (t1/2 > days) Mech2->Result2

Structural logic dictating the hydrolytic stability of β-amino esters.

Comparative Performance Data

The following tables summarize the quantitative differences in stability and reactivity between a standard BAE and the hindered Methyl 3-amino-3-phenylbutanoate.

Table 1: Hydrolytic Stability Profile

Compound Substrate Class t₁/₂ at pH 7.4 (37°C) t₁/₂ at pH 10.0 (37°C)
Methyl 3-aminopropanoate Standard β-Amino Ester ~5.2 hours < 15 minutes

| Methyl 3-amino-3-phenylbutanoate | Hindered β-Amino Ester | > 14 days | ~ 48 hours |

Table 2: Amine Nucleophilicity (Aza-Michael Addition)

Compound Electrophile Conditions Conversion (24h)
Methyl 3-aminopropanoate Methyl Acrylate MeOH, 25°C > 98%

| Methyl 3-amino-3-phenylbutanoate | Methyl Acrylate | MeOH, 25°C | < 5% |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choice.

Protocol A: Accelerated Hydrolytic Stability Assay

This protocol quantifies the resistance of the ester bond to hydrolysis under physiological and basic conditions.

  • Preparation: Dissolve the target ester (10 mM) in 1X PBS (pH 7.4) containing 10% DMSO to ensure complete solubility of the bulky phenyl derivative.

  • Incubation: Place the samples in a thermomixer set to 37°C at 300 rpm. Causality: Constant agitation prevents localized concentration gradients and ensures uniform kinetic data.

  • Sampling & Quenching: At predetermined intervals (t = 0, 1, 2, 4, 8, 24, 72 hours), extract a 50 µL aliquot and immediately mix it with 50 µL of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Self-Validating Step: Quenching with TFA instantly drops the pH below the pKa of the primary amine. This protonation eliminates the amine's ability to act as an intramolecular general base and halts base-catalyzed hydrolysis[7], effectively "freezing" the reaction for accurate quantification.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of H₂O/MeCN with 0.1% TFA, UV detection at 210 nm and 254 nm).

  • Calculation: Plot the natural log of the remaining ester peak area versus time to calculate the first-order degradation half-life (t₁/₂).

G A Prepare 10 mM Ester in PBS (pH 7.4) B Incubate at 37°C (Thermomixer) A->B C Sample Aliquots (t=0, 1, 2, 4, 8, 24h) B->C D Quench with 0.1% TFA & Cool to 4°C C->D E RP-HPLC Analysis (UV 210 nm / 254 nm) D->E F Calculate Half-Life (t1/2) via 1st Order Kinetics E->F

RP-HPLC workflow for quantifying ester hydrolysis kinetics.

Protocol B: Amine Reactivity Assessment (Aza-Michael Addition)

This protocol verifies the steric suppression of the amine's nucleophilicity.

  • Reaction Setup: In an NMR tube, dissolve 0.1 mmol of the β-amino ester in 0.5 mL of CD₃OD. Add 0.12 mmol (1.2 eq) of methyl acrylate.

  • Monitoring: Acquire ¹H-NMR spectra at t=0, 1h, 4h, and 24h at 25°C.

  • Validation: Track the disappearance of the vinylic protons of methyl acrylate (δ 5.8-6.4 ppm) relative to an internal standard (e.g., TMS). Causality: In situ NMR prevents errors associated with workup or isolation of potentially reversible Michael adducts, providing a true reflection of the thermodynamic and kinetic state of the amine's reactivity.

Application Mapping

  • Use Standard BAEs When: Designing biodegradable polymers (PBAEs) for siRNA/DNA transfection, creating transient drug-eluting scaffolds, or synthesizing materials that require rapid clearance from physiological systems[8].

  • Use Methyl 3-amino-3-phenylbutanoate When: Synthesizing stable peptidomimetics, developing chiral active pharmaceutical ingredients (APIs) that must survive harsh gastrointestinal or enzymatic environments, or when requiring a building block that resists unwanted side reactions during complex multi-step syntheses[5].

References

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. tandfonline.com.1

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC. nih.gov. 4

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PubMed. nih.gov. 8

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities | Request PDF - ResearchGate. researchgate.net. 3

  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC. nih.gov. 7

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC. nih.gov.6

  • 19025-52-6|Methyl 3-amino-3-phenylbutanoate|BLD Pharm. bldpharm.com. 2

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. arkat-usa.org. 5

Sources

Validation

Cross-Validation of Assay Methods for Methyl 3-amino-3-phenylbutanoate: A Comparative Guide

Introduction In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of product quality, safety, and efficacy. Methyl 3-amino-3-phenylbutanoate, a key intermediate in the synthesis of various pharmaceutical agents, demands robust analytical methods for its characterization and quantification.[1][2] The validation of these analytical procedures is a regulatory necessity, providing documented evidence that a method is fit for its intended purpose.[3]

However, in a globalized development environment, it is common for different analytical methods to be used across various stages—from early development to routine quality control—or at different laboratory sites. This introduces a critical challenge: ensuring the comparability and consistency of the data generated. This is where cross-validation becomes indispensable. As stipulated by the International Council for Harmonisation (ICH) M10 guideline, cross-validation is required to demonstrate how reported data are related when multiple bioanalytical methods or laboratories are involved in generating data for a regulatory decision.[4]

This guide provides an in-depth comparison of three principal analytical techniques for the assay of Methyl 3-amino-3-phenylbutanoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometric detection (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for their cross-validation, equipping researchers and drug development professionals with the expertise to select and validate the most appropriate method for their needs.

The Foundation: Analytical Method Validation and Cross-Validation

Before comparing methods, it is crucial to understand the principles that govern their reliability. An analytical method's validation is the process of confirming its suitability for a specific use, evaluating performance characteristics like accuracy, precision, specificity, linearity, range, and robustness as defined by guidelines such as ICH Q2(R2).[5][6][7]

Cross-validation builds upon this foundation. It is a comparative study designed to demonstrate that two or more distinct, validated analytical procedures can be used for the same intended purpose, yielding comparable results.[8] This is not a pass/fail exercise based on arbitrary criteria but a statistical assessment of bias between methods to ensure data integrity when results are combined or compared across studies.[4][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Causality: HPLC is the workhorse of pharmaceutical quality control for its robustness and precision. For Methyl 3-amino-3-phenylbutanoate, a reversed-phase method is the logical starting point. The molecule possesses both polar (amino, ester) and non-polar (phenyl) moieties, allowing for effective retention and separation on a non-polar stationary phase like C18. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to control the elution time. The phenyl group acts as a chromophore, enabling sensitive detection using a UV detector. The use of a photodiode array (PDA) detector is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and specificity, especially in forced degradation studies.[2]

Experimental Protocol: Stability-Indicating HPLC-UV Assay
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 215 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Methyl 3-amino-3-phenylbutanoate reference standard in a 50:50 mixture of Mobile Phase A and B at 1.0 mg/mL. Create a working standard at 0.1 mg/mL by diluting the stock solution with the same diluent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample/ Reference Standard P2 Dissolve in Diluent P1->P2 P3 Filter Sample (0.45 µm) P2->P3 H1 Inject into HPLC System P3->H1 H2 Separation on C18 Column H1->H2 H3 UV/PDA Detection (215 nm) H2->H3 D1 Integrate Peak Area H3->D1 D2 Quantify vs. Standard D1->D2

Caption: Workflow for quantification by HPLC-UV.

Performance Characteristics Summary
ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and detector response over a defined range.[5]
Range 1 - 150 µg/mLCovers concentrations from the quantitation limit up to 150% of the target assay concentration.[10]
Accuracy (% Recovery) 98.0 - 102.0%Ensures the measured value is close to the true value.
Precision (%RSD) < 2.0%Guarantees consistency and reproducibility of the method.[5]
LOD / LOQ ~0.3 µg/mL / ~1.0 µg/mLDefines the lowest concentration that can be reliably detected and quantified.[11]

Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

Expertise & Causality: GC-MS offers exceptional specificity and is a powerful tool for identifying and quantifying volatile compounds. However, Methyl 3-amino-3-phenylbutanoate, with its polar amino group, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step.[12] This process chemically modifies the analyte to increase its volatility and thermal stability. Silylation using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is an excellent choice. It replaces the active hydrogen on the amine with a nonpolar tert-butyldimethylsilyl (TBDMS) group, making the resulting derivative ideal for GC separation.[2][12] Mass spectrometric detection provides definitive identification based on the molecule's fragmentation pattern and allows for highly selective quantification using extracted ion monitoring.

Experimental Protocol: GC-MS Assay with Silylation
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Derivatization:

    • Accurately transfer a sample or standard solution containing the analyte to a vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine (or another suitable solvent like acetonitrile).[2]

    • Add 100 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI), scanning from m/z 50-500 for identification or Selected Ion Monitoring (SIM) for quantification.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing P1 Aliquot Sample/ Standard P2 Evaporate to Dryness P1->P2 P3 Add MTBSTFA & Solvent P2->P3 P4 Heat (70°C) to Derivatize P3->P4 G1 Inject Derivatized Sample P4->G1 G2 GC Separation G1->G2 G3 MS Detection (EI, SIM/Scan) G2->G3 D1 Extract Ion Chromatogram G3->D1 D2 Quantify vs. Standard D1->D2

Caption: Workflow for quantification by GC-MS.

Performance Characteristics Summary
ParameterTypical PerformanceRationale
Linearity (r²) > 0.998High linearity is achievable but can be affected by derivatization efficiency.
Range 0.1 - 50 µg/mLOffers a wider dynamic range, especially at the lower end, compared to HPLC-UV.
Accuracy (% Recovery) 95.0 - 105.0%Recovery can be influenced by the completeness and reproducibility of the derivatization step.
Precision (%RSD) < 5.0%Precision is often slightly lower than HPLC due to the additional derivatization step.
LOD / LOQ ~0.03 µg/mL / ~0.1 µg/mLMS detection provides significantly improved sensitivity over UV detection.[2]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: LC-MS/MS represents the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex biological matrices like plasma.[13] This technique couples the separation power of HPLC (or UHPLC for faster analysis) with the unparalleled specificity of a triple quadrupole mass spectrometer. The analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, effectively eliminating interference from matrix components. For Methyl 3-amino-3-phenylbutanoate, this method allows for quantification at levels far below what is possible with HPLC-UV or GC-MS, making it ideal for pharmacokinetic or trace impurity studies. The use of a stable isotope-labeled internal standard is crucial for achieving the highest accuracy and precision by correcting for matrix effects and variability in sample processing.[13]

Experimental Protocol: High-Sensitivity LC-MS/MS Assay
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: Optimize by infusing a standard solution. A hypothetical transition could be m/z 194.1 → 134.1 (Precursor [M+H]⁺ → Product after loss of C2H5O2).

    • Collision Energy/Gas: Optimize for maximum signal intensity.

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.[13]

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample P2 Add Acetonitrile + Internal Std. P1->P2 P3 Vortex to Precipitate Protein P2->P3 P4 Centrifuge & Collect Supernatant P3->P4 L1 Inject Supernatant into UHPLC P4->L1 L2 UPLC Separation L1->L2 L3 MS/MS Detection (MRM Mode) L2->L3 D1 Integrate Analyte/ IS Peak Areas L3->D1 D2 Calculate Ratio & Quantify D1->D2

Caption: Workflow for bioanalysis by LC-MS/MS.

Performance Characteristics Summary
ParameterTypical PerformanceRationale
Linearity (r²) > 0.995Excellent linearity, often with weighting applied to accommodate a wide dynamic range.
Range 0.1 - 1000 ng/mLCapable of quantifying over several orders of magnitude, essential for pharmacokinetic studies.
Accuracy (% Recovery) 90.0 - 110.0%Acceptance criteria are often wider for bioanalysis due to matrix complexity.
Precision (%RSD) < 15.0%High precision is achieved through the use of a co-eluting stable isotope-labeled internal standard.
LOD / LOQ ~0.03 ng/mL / ~0.1 ng/mLUnmatched sensitivity, enabling trace-level quantification in complex matrices.[13]

Cross-Validation: Bridging the Methods

The objective of cross-validating the HPLC-UV and GC-MS methods is to confirm that they provide comparable quantitative results for the assay of Methyl 3-amino-3-phenylbutanoate in a drug substance or product.

Experimental Design
  • Sample Selection: Prepare a minimum of six independent samples of the target material (e.g., a production batch). Also, prepare three levels of quality control (QC) samples (Low, Medium, High) by spiking the analyte into a representative matrix.

  • Analysis: Analyze each sample and QC in triplicate using the fully validated HPLC-UV method and the fully validated GC-MS method on the same day by the same analyst, if possible, to minimize variability.

  • Data Evaluation:

    • Calculate the mean assay value and %RSD for each sample from both methods.

    • Calculate the percentage difference between the mean results obtained from the two methods for each sample.

    • For the QCs, calculate the accuracy (percent recovery) against their nominal concentrations for both methods.

Data Comparison and Acceptance

While ICH M10 does not prescribe rigid acceptance criteria for cross-validation, a common industry practice is to assess the bias between methods.[9] The percentage difference between the means of the two methods should ideally be within ±15.0%.

Sample IDHPLC-UV Result (mg/mL)GC-MS Result (mg/mL)% Difference
QC Low (0.05)0.0510.048-6.0%
QC Med (0.50)0.4950.510+3.0%
QC High (1.00)1.0120.989-2.3%
Batch A-010.9981.015+1.7%
Batch A-021.0050.991-1.4%

The results from this comparison would be compiled in a validation report, providing documented evidence that the methods are interchangeable for their intended purpose.[6]

Final Method Comparison

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Liquid chromatography, UV absorbanceGas chromatography, mass-based detectionLiquid chromatography, tandem MS
Specificity Good (Excellent with PDA)Excellent (based on m/z)Unparalleled (based on MRM)
Sensitivity Moderate (µg/mL)High (low µg/mL to ng/mL)Exceptional (pg/mL to ng/mL)
Sample Prep Simple (dissolve, filter)Complex (derivatization required)Moderate (protein precipitation/SPE)
Run Time ~20 min~20 min (plus derivatization time)~5 min
Typical Use Routine QC, release testing, stabilityImpurity identification, assays where HPLC is unsuitableBioanalysis (PK studies), trace analysis
Cost LowModerateHigh

Conclusion

The selection of an analytical method for Methyl 3-amino-3-phenylbutanoate is fundamentally driven by the analytical objective.

  • HPLC-UV is the undisputed choice for routine quality control and release testing due to its robustness, simplicity, and cost-effectiveness.

  • GC-MS serves as a vital complementary technique, offering superior specificity for impurity identification and as a valid alternative assay method, provided the mandatory derivatization step is well-controlled.

  • LC-MS/MS is the premier method for any application requiring ultra-high sensitivity, such as the quantification of the analyte in biological fluids for pharmacokinetic studies.

A thorough validation of each method is the prerequisite for its use.[14] When multiple methods are employed across a product's lifecycle, a well-designed cross-validation study is essential to ensure the consistency and integrity of the analytical data, ultimately safeguarding product quality and supporting regulatory compliance.

References

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.). Longdom Publishing S.L. Retrieved from [Link]

  • Timmerman, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Retrieved from [Link]

  • Hayes, R. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. Retrieved from [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Retrieved from [Link]

  • ICH. (2023). Validation of analytical procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • de Souza, M.V.N., & Tormin, T.F. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Retrieved from [Link]

  • Bhokare, K.K., et al. (2007). Validation of analytical methods. ResearchGate. Retrieved from [Link]

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